molecular formula C24H19NO7 B11144583 (2S)-(4-hydroxyphenyl)({[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)ethanoic acid

(2S)-(4-hydroxyphenyl)({[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)ethanoic acid

Cat. No.: B11144583
M. Wt: 433.4 g/mol
InChI Key: OCSAZPWLSIPMCZ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-HYDROXYPHENYL)-2-[2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETIC ACID is a complex organic compound that features a combination of phenolic, chromenone, and acetamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-HYDROXYPHENYL)-2-[2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the chromenone core, followed by the introduction of the acetamido group, and finally the attachment of the hydroxyphenyl group. Each step requires specific reagents and conditions, such as:

    Formation of the Chromenone Core: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Acetamido Group: This can be achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Hydroxyphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-HYDROXYPHENYL)-2-[2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The chromenone core can be reduced to a dihydrochromenone using reducing agents like sodium borohydride.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield a quinone derivative, while reduction of the chromenone core would produce a dihydrochromenone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-HYDROXYPHENYL)-2-[2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETIC ACID would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-HYDROXYPHENYL)-2-[2-(BENZO[C]CHROMEN-3-YL)OXY]ACETAMIDO]ACETIC ACID
  • **2-(4-HYDROXYPHENYL)-2-[2-(4-METHYL-6-OXO-6H-CHROMEN-3-YL)OXY]ACETAMIDO]ACETIC ACID

Uniqueness

The uniqueness of 2-(4-HYDROXYPHENYL)-2-[2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETIC ACID lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C24H19NO7

Molecular Weight

433.4 g/mol

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-2-[[2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C24H19NO7/c1-13-19(11-10-17-16-4-2-3-5-18(16)24(30)32-22(13)17)31-12-20(27)25-21(23(28)29)14-6-8-15(26)9-7-14/h2-11,21,26H,12H2,1H3,(H,25,27)(H,28,29)/t21-/m0/s1

InChI Key

OCSAZPWLSIPMCZ-NRFANRHFSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)NC(C4=CC=C(C=C4)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.